molecular formula C15H13BrO B1283253 3-(4-Bromophenyl)-1-phenylpropan-1-one CAS No. 52168-41-9

3-(4-Bromophenyl)-1-phenylpropan-1-one

Cat. No.: B1283253
CAS No.: 52168-41-9
M. Wt: 289.17 g/mol
InChI Key: MHNUDVYKHUVNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-phenylpropan-1-one: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the para position of the phenyl ring, which is connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method for synthesizing 3-(4-Bromophenyl)-1-phenylpropan-1-one involves the Friedel-Crafts acylation of bromobenzene with phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

    Grignard Reaction: Another approach involves the reaction of 4-bromobenzylmagnesium bromide with benzaldehyde, followed by oxidation of the resulting alcohol to yield the desired ketone. This method requires the preparation of the Grignard reagent and subsequent handling under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Bromophenyl)-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed:

    Oxidation: 3-(4-Bromophenyl)-1-phenylpropanoic acid.

    Reduction: 3-(4-Bromophenyl)-1-phenylpropan-1-ol.

    Substitution: 3-(4-Methoxyphenyl)-1-phenylpropan-1-one.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-1-phenylpropan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of aromatic ketones on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s structural features make it a candidate for the development of new drugs. It can be modified to enhance its pharmacological properties and used in the synthesis of potential therapeutic agents.

Industry: In the material science industry, this compound can be used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-phenylpropan-1-one depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and ketone functionalities. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring, which imparts different chemical and biological properties.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative has a more complex structure and exhibits different biological activities.

Uniqueness: 3-(4-Bromophenyl)-1-phenylpropan-1-one is unique due to its simple yet versatile structure, which allows for a wide range of chemical modifications. Its bromine atom provides a handle for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(4-bromophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNUDVYKHUVNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558848
Record name 3-(4-Bromophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52168-41-9
Record name 3-(4-Bromophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 5
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-1-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.